REACTION_SMILES
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[Br-:12].[CH3:13][Mg+:14].[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[CH3:1][N:2]([c:3]1[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9][n:10]1)[CH3:11]>>[CH3:1][N:2]([c:3]1[cH:4][c:5]([C:18](=[O:17])[CH3:19])[cH:8][cH:9][n:10]1)[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1cc(C#N)ccn1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccnc(N(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |